molecular formula C21H28Cl2N2O3 B13791648 2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride CAS No. 81816-76-4

2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride

Cat. No.: B13791648
CAS No.: 81816-76-4
M. Wt: 427.4 g/mol
InChI Key: VJHOQZMPVXYTGB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzopyrans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the benzopyran ring and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include methoxyphenyl derivatives, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit various activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of benzopyrans are often explored for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-6-methanol derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.

Uniqueness

The uniqueness of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-(4-(2-methoxyphenyl)-1-piperazinyl)-, dihydrochloride lies in its specific combination of the benzopyran and piperazine structures, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

81816-76-4

Molecular Formula

C21H28Cl2N2O3

Molecular Weight

427.4 g/mol

IUPAC Name

[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3,4-dihydro-2H-chromen-6-yl]methanol;dihydrochloride

InChI

InChI=1S/C21H26N2O3.2ClH/c1-25-21-5-3-2-4-19(21)23-10-8-22(9-11-23)18-13-17-12-16(14-24)6-7-20(17)26-15-18;;/h2-7,12,18,24H,8-11,13-15H2,1H3;2*1H

InChI Key

VJHOQZMPVXYTGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC4=C(C=CC(=C4)CO)OC3.Cl.Cl

Origin of Product

United States

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